molecular formula C16H10F3N3O3 B6419870 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate CAS No. 6253-71-0

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate

Cat. No.: B6419870
CAS No.: 6253-71-0
M. Wt: 349.26 g/mol
InChI Key: LLTCHXACVGXSHW-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by the presence of a benzotriazinone ring fused with a benzoate moiety, which is further substituted with a trifluoromethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate typically involves the following steps:

    Formation of the Benzotriazinone Ring: The initial step involves the cyclization of an appropriate precursor to form the benzotriazinone ring. This can be achieved through the reaction of an ortho-substituted aniline with nitrous acid, followed by cyclization under acidic conditions.

    Esterification: The benzotriazinone intermediate is then subjected to esterification with 3-(trifluoromethyl)benzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, and sometimes catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)phenylacetic acid
  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzoic acid
  • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate

Uniqueness

Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity, stability, and interaction with biological targets. The trifluoromethyl group also enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)11-5-3-4-10(8-11)15(24)25-9-22-14(23)12-6-1-2-7-13(12)20-21-22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTCHXACVGXSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357740
Record name F0624-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6253-71-0
Record name F0624-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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